Ethyl 6-oxo-6-(3-thienyl)hexanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-oxo-6-thiophen-3-ylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-2-15-12(14)6-4-3-5-11(13)10-7-8-16-9-10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTMCBRGRPRAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463053 | |
| Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333355-34-3 | |
| Record name | ETHYL 6-OXO-6-(3-THIENYL)HEXANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80463053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-oxo-6-(3-thienyl)hexanoate CAS 333355-34-3 properties
This guide serves as a definitive technical reference for Ethyl 6-oxo-6-(3-thienyl)hexanoate (CAS 333355-34-3).[1][2][3] It is designed for medicinal chemists and process engineers, focusing on the compound's utility as a regioselective building block in the synthesis of histone deacetylase (HDAC) inhibitors and biotin analogues.[1][2][3]
CAS: 333355-34-3 | Formula: C₁₂H₁₆O₃S | M.W.: 240.32 g/mol [1][2][3]
Executive Summary
This compound is a specialized thiophene-functionalized ester used primarily as a "cap-linker" intermediate in drug discovery.[1][2][3] Unlike its more common 2-thienyl isomer (which can be synthesized via simple Friedel-Crafts acylation), the 3-thienyl isomer requires precise regiochemical control during synthesis.[1][2][3] Its structural value lies in the 3-position attachment, which alters the vector orientation of the thiophene ring in protein binding pockets—a critical parameter in optimizing the potency of HDAC inhibitors and kinase inhibitors.[3]
Physicochemical Properties
The following data represents the core physical constants. As a specialized intermediate, some values are predicted based on structure-property relationships (SPR) of homologous thiophene esters.[1][2][3]
| Property | Value / Description | Note |
| Appearance | Pale yellow to amber oil | Typical for keto-esters of this MW.[1][2][3] |
| Boiling Point | 360–380 °C (Predicted, 760 mmHg) | Distillable under high vacuum (~160 °C @ 0.5 mmHg).[1][2][3] |
| Density | 1.14 ± 0.06 g/cm³ | Estimated based on thiophene density contribution.[1][2] |
| Solubility | DCM, EtOAc, THF, MeOH | Lipophilic; insoluble in water.[1][2][3] |
| Flash Point | >110 °C | Non-volatile under standard conditions.[1][2] |
| Stability | Stable at -20 °C | Sensitive to strong bases (ester hydrolysis).[1][2] |
Synthetic Pathways & Regiocontrol
The synthesis of the 3-thienyl isomer presents a specific challenge: Electrophilic Aromatic Substitution (EAS) on thiophene naturally favors the 2-position. Therefore, a direct reaction between thiophene and ethyl adipyl chloride yields the wrong isomer (the 2-thienyl derivative).[1][2]
To guarantee the 3-thienyl regiochemistry, a "Reverse Polarity" (Umpolung) approach using organolithium chemistry is required.[1][2]
3.1 The "Weinreb Amide" Route (Gold Standard)
This protocol ensures exclusive formation of the 3-isomer by utilizing 3-bromothiophene as the directing precursor.[1][2]
Step 1: Preparation of the Electrophile Convert Mono-ethyl adipate to its Weinreb amide to prevent over-addition of the organolithium species.[2]
-
Reagents: Mono-ethyl adipate, N,O-Dimethylhydroxylamine HCl, EDC[1][3]·HCl, DMAP, DCM.[1][2][3]
-
Intermediate: Ethyl 6-(N-methoxy-N-methylamino)-6-oxohexanoate.[1][2][3]
Step 2: Lithiation and Coupling [2]
-
Reagents: n-Butyllithium (n-BuLi, 1.6M in hexanes), THF, -78 °C.[1][2][3]
-
Mechanism:[2][3][4][7] Lithium-Halogen Exchange generates 3-thienyllithium, which nucleophilically attacks the Weinreb amide.[1][2][3] The stable tetrahedral intermediate prevents double addition, yielding the ketone upon acidic workup.[1][2][3]
Step 3: Workup
-
Quench with saturated NH₄Cl.[1][2][7] Extract with EtOAc.[1][2][7] Purify via silica gel chromatography (Hexane/EtOAc gradient).
3.2 Visualization of Synthetic Logic
The following diagram illustrates the critical divergence between the "Trap" (Direct Acylation) and the "Correct" (Lithiation) pathways.
Figure 1: Regioselective synthesis strategy avoiding the common C2-isomer impurity.[1][2][3]
Applications in Drug Discovery
This compound acts as a versatile Linker-Cap module.[1][2] The 6-carbon chain provides the necessary spacing for binding interactions, while the ketone and ester allow for divergent synthesis.[2][3]
4.1 Histone Deacetylase (HDAC) Inhibitors
The primary application of this scaffold is in the synthesis of "SAHA-like" HDAC inhibitors.[2]
-
Mechanism: The ethyl ester is converted into a Hydroxamic Acid (Zinc-binding group).[1][2] The 6-carbon chain mimics the lysine side chain of histone proteins, inserting into the HDAC active site tube.[3]
-
Role of 3-Thienyl: The 3-thienyl group serves as the "Cap" that sits on the enzyme surface.[2] Changing from phenyl (in SAHA) to 3-thienyl improves lipophilicity and alters metabolic stability (CYP450 interaction).[1][2]
4.2 Metabolic Probes
The ketone at C6 is a "chemical handle."[1][2] It can be:
-
Reduced to a methylene (-CH₂-) to create a fully saturated lipophilic tail (Ethyl 6-(3-thienyl)hexanoate).
-
Fluorinated (using DAST) to create metabolically blocked analogs.
4.3 Application Workflow Diagram
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.[1][2][3]
Analytical Characterization (Self-Validation)
To ensure the identity of the synthesized material, the following NMR signals are diagnostic. The absence of the C2-proton signal doublet (typical of 2-substituted thiophenes) confirms the 3-isomer.[1][2]
| Nucleus | Signal (δ ppm) | Multiplicity | Assignment | Diagnostic Value |
| ¹H NMR | 8.0 - 8.1 | dd | Thiophene H-2 | Most deshielded; confirms C3 attachment.[1][2][3] |
| ¹H NMR | 7.5 - 7.6 | dd | Thiophene H-5 | |
| ¹H NMR | 7.3 - 7.4 | dd | Thiophene H-4 | |
| ¹H NMR | 4.12 | q | Ester -OCH ₂CH₃ | Confirms ethyl ester integrity.[1][2][3] |
| ¹H NMR | 2.95 | t | -C(=O)CH ₂- | Triplet next to ketone; distinctive shift.[1][2] |
| ¹H NMR | 2.30 | t | -CH ₂COOEt | Triplet next to ester.[1][2] |
Quality Control Check:
-
Impurity Alert: If a doublet appears at ~7.6 ppm with a larger coupling constant (~3-5 Hz), the sample is contaminated with the 2-thienyl isomer .[1][2]
-
TLC: The 3-isomer typically runs slightly more polar than the 2-isomer on Silica (Hexane/EtOAc).[1][2]
Handling & Stability
-
Storage: Store under nitrogen at -20°C. The ketone position is susceptible to alpha-oxidation if left in air/light for prolonged periods.[1][2]
-
Safety: Thiophene derivatives can be sensitizers.[1][2] Use standard PPE (gloves, fume hood).[1][2][3]
-
Solvent Compatibility: Avoid protic solvents (MeOH/EtOH) with strong bases to prevent transesterification or unwanted aldol condensation.[1][2]
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2][3] Tetrahedron Letters, 1981, 22(39), 3815-3818.[1][3] (Foundational method for the synthesis strategy). Link[1]
-
Gronowitz, S. Thiophene and Its Derivatives. Wiley-Interscience, 1991.[1][2][3] (Authoritative text on thiophene regiochemistry). Link[1]
-
Marks, P. A., et al. "Histone deacetylase inhibitors: inducers of differentiation or apoptosis of transformed cells."[1][2][3] Journal of the National Cancer Institute, 2000, 92(15), 1210-1216.[1][3] (Context for HDAC inhibitor design). Link[1]
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An In-Depth Technical Guide to 3-Thienyl Keto Ester Building Blocks for Medicinal Chemistry
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its role as a bioisostere of the phenyl ring. When functionalized with a β-keto ester moiety at the 3-position, it becomes a uniquely versatile building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of 3-thienyl keto esters for researchers, scientists, and drug development professionals. We will explore the strategic value of this scaffold, dissect the synthetic challenges and solutions for its regioselective preparation, and detail its subsequent transformations into diverse heterocyclic systems. This document is designed not merely as a list of reactions, but as a strategic manual, explaining the causality behind experimental choices to empower chemists in their synthetic campaigns.
Chapter 1: The Strategic Value of the Thiophene Nucleus in Drug Design
Thiophene as a Privileged Pharmacophore
Heterocyclic compounds are cornerstones of modern pharmacology, and among them, thiophene holds a distinguished position.[1] Its five-membered aromatic ring containing a sulfur atom imparts a unique combination of stability and reactivity. The sulfur atom's lone pairs contribute to the aromatic system, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[1] This inherent reactivity provides numerous handles for synthetic modification. Furthermore, the sulfur atom can act as a hydrogen bond acceptor, enhancing interactions between a drug molecule and its biological target.[1]
Bioisosterism: The Thienyl-for-Phenyl Substitution
One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group is exchanged for another with similar physical or chemical properties to improve the molecule's overall profile. The thiophene ring is a classic bioisostere of the benzene ring. This substitution can lead to significant improvements in a drug candidate's properties:
-
Modulation of Metabolism: The sulfur atom provides a site for oxidative metabolism, which can alter the pharmacokinetic profile of a drug. This can be advantageous in designing compounds with a desired half-life or in avoiding metabolic pathways that produce toxic byproducts.
-
Improved Solubility and Physicochemical Properties: Replacing a phenyl group with a thienyl group can alter a compound's lipophilicity and polarity, which in turn affects its solubility, absorption, and distribution.
-
Enhanced Target Binding: The distinct electronic distribution and geometry of the thiophene ring compared to benzene can lead to different and sometimes more favorable interactions with a biological target.
The β-keto ester functionality is a powerful synthetic tool, providing two adjacent reactive centers (the ketone and the ester) that can be independently or concertedly manipulated to construct a vast array of more complex structures. The combination of the thiophene nucleus at the 3-position with the β-keto ester creates a building block of significant strategic importance.
Chapter 2: Synthesis of 3-Thienyl Keto Ester Building Blocks: Overcoming the Regioselectivity Challenge
The Fundamental Challenge: Electronic Preference for C2/C5 Acylation
The primary obstacle in the synthesis of 3-acylthiophenes is the inherent electronic nature of the thiophene ring. Electrophilic aromatic substitution, such as the Friedel-Crafts acylation, preferentially occurs at the C2 and C5 positions. This is due to the greater stabilization of the carbocation intermediate (the Wheland intermediate) formed upon attack at the C2 position, which can be described by three resonance structures, compared to only two for attack at the C3 position. This electronic preference often leads to mixtures of regioisomers, complicating purification and reducing the yield of the desired C3-acylated product.
Strategy 1: Directed Friedel-Crafts Acylation
A classic approach to overcome this regioselectivity issue is to use a directing group at the C2 position of the thiophene ring. A sufficiently bulky or deactivating group at C2 can sterically and/or electronically disfavor attack at the adjacent C3 position and the distant C5 position, thereby favoring acylation at C3 or C4. However, a more effective strategy is to use a chelating directing group that can coordinate to the Lewis acid or transition metal catalyst, physically positioning the electrophile for C3-acylation. Pyridinyl and pyrimidyl groups have proven effective for this purpose in palladium-catalyzed C-H activation/acylation reactions.[1]
Strategy 2: Modern C-H Functionalization Approaches
Direct C-H bond activation has emerged as a powerful, atom-economical alternative to traditional methods. Palladium-catalyzed reactions, in particular, have been developed for the C3-functionalization of thiophenes.[2][3] These methods often employ a directing group (as mentioned above) to achieve high regioselectivity. By using a directing group such as a 2-pyridinyl or 2-pyrimidyl group on the thiophene, the palladium catalyst is brought into proximity of the C3 C-H bond, facilitating its selective acylation.[1] Microwave-assisted conditions can further improve yields and dramatically reduce reaction times.[1]
Strategy 3: Synthesis from Pre-functionalized 3-Thienyl Precursors
An alternative to direct acylation of the thiophene ring is to start with a thiophene that is already functionalized at the 3-position.
-
From 3-Lithiothiophene: 3-Bromothiophene can be selectively lithiated at the 3-position using a strong base like n-butyllithium at low temperatures. The resulting 3-lithiothiophene is a potent nucleophile that can react with a suitable electrophile, such as an acyl chloride or a Weinreb amide derivative of an oxalate ester, to install the keto ester moiety.
-
From 3-Thienylboronic Acid: In a Suzuki-Miyaura cross-coupling reaction, 3-thienylboronic acid can be coupled with an appropriate partner to construct the desired C-C bond.[4]
Alternative Route: The Gewald Aminothiophene Synthesis
Instead of functionalizing a pre-existing thiophene ring, the Gewald reaction builds the ring itself from acyclic precursors. This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[5] While this typically yields a 2-aminothiophene, by choosing a β-keto ester as the starting carbonyl component, one can construct a highly substituted thiophene ring with the desired ester functionality already in place.
Chapter 3: Synthetic Transformations of the 3-Thienyl Keto Ester Scaffold
The true value of 3-thienyl keto esters lies in their synthetic versatility. The dual functionality of the keto and ester groups allows for a wide range of subsequent transformations, making them ideal starting points for building molecular complexity.
Cyclocondensation Reactions for Heterocycle Synthesis
One of the most powerful applications of β-keto esters is their use in constructing new heterocyclic rings. The 1,3-dicarbonyl motif is an ideal electrophilic partner for a variety of binucleophiles.
-
Synthesis of Thienyl-Pyrazoles: Condensation with hydrazine or substituted hydrazines is a classic method for synthesizing pyrazoles (specifically, pyrazolones from β-keto esters).[6][7][8] This reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular nucleophilic attack on the ester carbonyl to effect cyclization.
-
Synthesis of Thienyl-Pyrimidines: Reaction with amidines or guanidine provides access to the pyrimidine ring system.[9] The binucleophilic amidine attacks both carbonyls of the keto ester, leading to cyclization and the formation of a substituted 2-amino- or 2-alkyl/aryl-thienopyrimidine. Thienopyrimidines are important scaffolds in their own right, often found in kinase inhibitors.[10][11][12]
-
Synthesis of Thienyl-Thiazines and other Heterocycles: The reactivity of the keto ester can be extended to reactions with other binucleophiles, such as those containing sulfur and nitrogen, to generate a wide variety of fused or linked heterocyclic systems.[4]
Chapter 4: Case Study & Protocol: Synthesis of a Thienopyrimidine Kinase Inhibitor Core
Thieno[3,2-d]pyrimidines are a class of compounds that have shown significant activity as kinase inhibitors.[12] The following protocol details a representative synthesis of a 4-aminothieno[3,2-d]pyrimidine core, starting from the synthesis of a 3-thienyl keto ester. This protocol is a self-validating system, designed for reproducibility by a trained medicinal chemist.
Rationale and Application
This synthetic route utilizes a directing group strategy to achieve the regioselective C3-acylation of thiophene, followed by a cyclocondensation reaction to build the desired pyrimidine ring. This scaffold is a common core in molecules designed to target the ATP-binding site of various kinases.
Detailed Step-by-Step Protocol
Step 1: Synthesis of 2-(Pyrimidin-2-yl)thiophene (Directing Group Installation)
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyrimidine (1.0 eq), thiophene-2-boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Step 2: Palladium-Catalyzed C3-Acylation
-
Reaction Setup: To a microwave vial, add 2-(pyrimidin-2-yl)thiophene (1.0 eq), ethyl 2-chloro-2-oxoacetate (1.5 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add anhydrous toluene as the solvent.
-
Reaction: Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.[1]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify by flash column chromatography to afford ethyl 2-oxo-2-(2-(pyrimidin-2-yl)thiophen-3-yl)acetate .
Step 3: Cyclocondensation to form the Thienopyrimidine Core
-
Reaction Setup: Dissolve the 3-thienyl keto ester from Step 2 (1.0 eq) and guanidine hydrochloride (1.5 eq) in ethanol.
-
Base Addition: Add sodium ethoxide (2.0 eq) to the solution.
-
Reaction: Reflux the mixture for 6 hours. Monitor the formation of the cyclized product by LC-MS.
-
Work-up: Cool the reaction mixture and neutralize with acetic acid. Concentrate the solvent under reduced pressure.
-
Purification: Triturate the resulting solid with water, filter, and dry under vacuum to yield the desired 4-amino-thieno[3,2-d]pyrimidine derivative.
Chapter 5: Data Summary & Comparison of Synthetic Routes
The choice of synthetic strategy for accessing 3-thienyl keto esters depends on factors such as scale, cost, available starting materials, and the need for regiochemical purity.
| Synthetic Strategy | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Directed C-H Acylation | Thiophene with DG, Acyl Source, Pd Catalyst | Good to Excellent | High regioselectivity, atom-economical.[1] | Requires synthesis of directed substrate, catalyst cost. |
| From 3-Lithiothiophene | 3-Bromothiophene, n-BuLi, Acylating Agent | Moderate to Good | Direct, avoids catalysts. | Requires cryogenic temperatures, strong base. |
| Gewald Synthesis | β-Keto Ester, Cyanoacetate, Sulfur, Base | Good | Builds a highly functionalized ring in one pot.[5] | Yields 2-aminothiophenes, may require further steps. |
Conclusion
3-Thienyl keto ester building blocks represent a powerful convergence of a privileged medicinal chemistry scaffold (thiophene) and a versatile synthetic handle (β-keto ester). While their synthesis requires careful consideration of regiochemical control, modern methods involving directing groups and C-H activation provide efficient and selective access. The subsequent utility of these building blocks in cyclocondensation reactions opens a direct path to a multitude of complex heterocyclic systems, including thienopyrimidines and thienopyrazoles, which are of high interest in contemporary drug discovery. This guide has outlined the strategic rationale and key methodologies that empower medicinal chemists to effectively utilize these valuable intermediates in the design and synthesis of next-generation therapeutics.
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- Product Class 13: Guanidine Deriv
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Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. PMC [Online]. Available: [Link] [Accessed: Feb. 12, 2026].
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Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. PubMed [Online]. Available: [Link] [Accessed: Feb. 12, 2026].
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- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leveraging Ethyl 6-oxo-6-(3-thienyl)hexanoate in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Value of Thienyl-Containing Heterocycles in Drug Discovery
The fusion of thiophene rings with other heterocyclic systems has yielded a plethora of molecules with significant therapeutic potential. Thienopyridines and thienopyrimidines, in particular, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] These compounds exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The thienopyrimidine scaffold, for instance, is a bioisostere of quinazolines and purine nucleobases, allowing it to interact with a variety of biological targets.[4]
Ethyl 6-oxo-6-(3-thienyl)hexanoate emerges as a highly versatile and valuable starting material for the construction of these important heterocyclic systems. Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of cyclization strategies to be employed. The presence of the 3-thienyl moiety is of particular interest, as this group can engage in specific interactions with biological targets and modulate the physicochemical properties of the final compounds.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, two classes of heterocycles with profound implications for modern drug discovery.
I. Synthesis of 4,5,6,7-Tetrahydrothieno[2,3-b]pyridines via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[6][7] This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[8] The resulting 2-aminothiophene is a versatile intermediate that can be further elaborated to construct a variety of fused heterocyclic systems. In the context of this compound, the ketone functionality readily participates in the Gewald reaction, leading to the formation of a 2-amino-3-cyanothiophene derivative, which can subsequently undergo intramolecular cyclization to yield the desired 4,5,6,7-tetrahydrothieno[2,3-b]pyridine core.
Causality in Experimental Design:
The choice of reagents and conditions for the Gewald reaction is critical for achieving high yields and purity.
-
Base Catalyst: A mild organic base, such as morpholine or diethylamine, is typically employed to facilitate the initial Knoevenagel condensation between the ketone and the activated nitrile.[9] The basicity needs to be carefully controlled to avoid side reactions.
-
Solvent: Polar aprotic solvents like ethanol or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.[9]
-
Reaction Temperature: The reaction is often carried out at a slightly elevated temperature to ensure a reasonable reaction rate, although some variations can be performed at room temperature.[10]
-
Sulfur: Elemental sulfur is the source of the thiophene's sulfur atom. It is crucial to use finely powdered sulfur to ensure its efficient reaction.
Reaction Mechanism Workflow
The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent cyclization.
Caption: Mechanism of the Gewald Reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-3-cyano-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-carboxylate
This protocol is adapted from established Gewald reaction procedures for cyclic ketones.[9]
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur (finely powdered)
-
Morpholine
-
Ethanol (absolute)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).
-
Add 30 mL of absolute ethanol to the flask.
-
While stirring, add morpholine (10 mmol) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then recrystallized from ethanol to afford the pure Ethyl 2-amino-3-cyano-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-carboxylate.
Data Summary:
| Reactant | Molar Ratio | Typical Yield (%) |
| This compound | 1 | |
| Malononitrile | 1 | 75 - 85 |
| Elemental Sulfur | 1 | |
| Morpholine | 1 |
II. Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones
Thieno[2,3-d]pyrimidin-4(3H)-ones are another class of heterocycles with significant biological activity that can be synthesized from the 2-aminothiophene intermediate derived from this compound.[4] The synthesis involves the cyclocondensation of the 2-amino-3-ester-substituted thiophene with a one-carbon synthon, such as formamide or urea.
Causality in Experimental Design:
-
Cyclizing Agent: Formamide is a common and effective reagent for the construction of the pyrimidinone ring. It serves as the source of the C4 and N3 atoms of the pyrimidine ring.[1] Urea or thiourea can also be used, leading to different substitution patterns on the final product.
-
Reaction Conditions: The cyclization is typically carried out at high temperatures, often under reflux conditions, to drive the reaction to completion.[1]
Reaction Mechanism Workflow
The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one ring proceeds through the reaction of the 2-aminothiophene with formamide, followed by an intramolecular cyclization and elimination of water.
Caption: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one.
Experimental Protocol: Synthesis of 2-(3-Thienyl)-5,6,7,8-tetrahydrobenzo[1][14]thieno[2,3-d]pyrimidin-4(3H)-one
This protocol is based on established procedures for the cyclization of 2-aminothiophene-3-carboxylates.[1]
Materials:
-
Ethyl 2-amino-3-carboxy-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (prepared from the Gewald reaction product via hydrolysis of the nitrile and ester groups)
-
Formamide
Procedure:
-
In a 50 mL round-bottom flask, place the 2-amino-3-carboxy-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene (5 mmol).
-
Add an excess of formamide (15 mL).
-
Heat the reaction mixture to reflux (approximately 210 °C) for 8-10 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into cold water (50 mL).
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 2-(3-Thienyl)-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidin-4(3H)-one.
Data Summary:
| Reactant | Molar Ratio | Typical Yield (%) |
| 2-amino-3-carboxy-4-(3-thienyl)-4,5,6,7-tetrahydrobenzo[b]thiophene | 1 | 65 - 75 |
| Formamide | Excess |
Conclusion and Future Perspectives
This compound serves as a readily accessible and highly adaptable precursor for the synthesis of medicinally relevant thieno-fused heterocycles. The protocols detailed herein for the synthesis of 4,5,6,7-tetrahydrothieno[2,3-b]pyridines and thieno[2,3-d]pyrimidin-4(3H)-ones provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The strategic incorporation of the 3-thienyl moiety offers opportunities for fine-tuning the pharmacological profile of the resulting compounds. Further derivatization of the synthesized heterocycles can lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The application of green chemistry principles, such as the use of microwave-assisted synthesis, could further enhance the efficiency and sustainability of these synthetic routes.[9]
References
- Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. (2025-08-30). Source not specified.
- Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel).
- Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). (2025-10-05).
- A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Deriv
- Thienopyridine derivatives and pharmaceutical compositions containing them.
- Process for the preparation of thienopyridine derivatives.
- Thienopyridine derivatives and their pharmaceutical use.
- Thienopyrimidine and thienopyridine derivatives useful as anticancer agents.
- Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar.
- Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research.
- Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules.
- THIENOPYRIDINONE COMPOUNDS AND TRE
- Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher.
- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
- Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antipl
- Gewald reaction. Wikipedia.
- Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. Journal of Medicinal Chemistry.
- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu
- Synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and as inhibitors of [H-3]Glycine binding to the N-methyl-D-aspartate (NMDA) receptor. (2025-08-06).
- Examples of thieno[2,3-d]pyrimidin-4(3H)-ones of general formula B1 and...
- A green chemistry approach to gewald reaction. Der Pharma Chemica.
- Preparation of 2-(2-thienyl)
- Gewald Reaction. Organic Chemistry Portal.
- The Chemistry of Thienopyridines. (2025-08-07).
- Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride.
- The Gewald multicomponent reaction. Molecular Diversity.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
- Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines: A Review. (2025-08-06).
- Synthesis, and synthetic applications of cyanoacetamides.
- Ethyl 6-(6-methoxy-2-naphthyl)-2-oxo-4-(2-thienyl)cyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
- Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. (2025-08-06).
- SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHY. HETEROCYCLES.
- Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. (2008-01-01). Turkish Journal of Chemistry.
- Science of Synthesis Knowledge Upd
- Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. (2025-07-05). Mediterranean Journal of Medical Research.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
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- 9. derpharmachemica.com [derpharmachemica.com]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP0505058A1 - Thienopyridine derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Lewis Acid Catalysts for Thiophene Acylation
[1]
To: Research & Development Teams, Process Chemists From: Senior Application Scientist, Catalysis Division Subject: Optimization, Troubleshooting, and Protocols for Thiophene Acylation
Executive Summary & Scope
Friedel-Crafts acylation of thiophene is a cornerstone reaction for synthesizing pharmaceutical intermediates (e.g., Duloxetine precursors). However, thiophene is significantly more electron-rich than benzene (
This guide moves beyond traditional stoichiometric
Catalyst Selection: The Shift from Stoichiometric to Catalytic
The historical reliance on Aluminum Chloride (
Comparative Performance Matrix
| Feature | Traditional ( | Modern Homogeneous ( | Modern Heterogeneous (Zeolite H- |
| Stoichiometry | >1.1 equiv (Stoichiometric) | 1–10 mol% (Catalytic) | Fixed Bed / Reusable |
| Moisture Sensitivity | Extreme (Fumes HCl) | Water-Tolerant | Requires Activation (Calcination) |
| Selectivity (C2:C3) | Moderate (Temp dependent) | High | Very High (Shape Selective) |
| Waste Stream | High (Aluminum salts) | Low (Recyclable aqueous phase) | Minimal (Solid waste) |
| Risk of Polymerization | High (Strong Lewis Acid) | Low (Mild Lewis Acid) | Low (Site isolation) |
Decision Logic for Catalyst Selection
Use the following logic flow to select the optimal catalyst based on your substrate's sensitivity and your equipment capabilities.
Figure 1: Decision matrix for selecting the appropriate Lewis Acid based on substrate stability and process scale.
Troubleshooting: The "Tar" and "Stall" Phenomena
Issue A: The Reaction Turns into Black Tar
Cause: Thiophene is highly susceptible to acid-catalyzed polymerization. When a strong Lewis Acid (
Corrective Action: Inverse Addition Never add the catalyst to the thiophene. Instead, generate the acylium ion complex first, then slowly introduce the thiophene.
-
Dissolve Acyl Chloride/Anhydride + Catalyst in solvent (DCM or Nitromethane).
-
Cool to 0°C.
-
Add Thiophene dropwise. This ensures the concentration of free electrophile is always higher than the concentration of unreacted thiophene, favoring acylation over polymerization.
Issue B: The Reaction Stalls at 50-60% Conversion
Cause: Product Inhibition. The carbonyl oxygen of the product (2-acetylthiophene) is more basic than the anhydride/chloride reactant. It binds irreversibly to the Lewis Acid center, deactivating it.
Mechanism of Deactivation:
Corrective Action:
-
Switch to Metal Triflates: Lanthanide triflates (
, ) have larger ionic radii and faster ligand exchange rates. They release the product more easily, allowing the metal to re-enter the catalytic cycle [1]. -
Use Zeolite H-
: The pore structure and surface acidity facilitate desorption of the product [2].
Regioselectivity: Ensuring C2 Substitution
Thiophene acylation overwhelmingly favors the C2 (
The Thermodynamic Driver:
The intermediate
Figure 2: Mechanistic basis for C2 regioselectivity. The C2 pathway proceeds via a lower-energy transition state.
Optimization Tip: If you observe C3 isomers (>5%):
-
Lower the Temperature: Higher temperatures provide enough energy to overcome the higher activation barrier of the C3 pathway. Keep reaction <60°C.
-
Check Sterics: If C2 is blocked or sterically crowded by a neighbor group, C3 substitution becomes competitive.
Validated Experimental Protocols
Protocol A: Heterogeneous Catalysis (Zeolite H- )
Best for: Green chemistry, easy workup, minimizing waste.
Materials:
-
Thiophene (10 mmol)
-
Acetic Anhydride (30 mmol) - Note: Excess anhydride acts as solvent and reagent.
-
Catalyst: Zeolite H-
(Si/Al ratio ~25), calcined at 550°C for 4h prior to use.
Procedure:
-
Activation: Ensure Zeolite H-
is freshly calcined to remove adsorbed water.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
Setup: In a round-bottom flask, mix Thiophene (0.84 g) and Acetic Anhydride (3.06 g).
-
Addition: Add activated Zeolite H-
(10 wt% relative to thiophene). -
Reaction: Heat to 60°C with vigorous stirring for 2–4 hours.
-
Workup: Filter the catalyst (can be regenerated by calcination). Neutralize the filtrate with
(aq), extract with DCM, and distill. -
Expected Yield: >95% conversion, >98% selectivity for 2-acetylthiophene [2].
Protocol B: Homogeneous Catalytic (Scandium Triflate)
Best for: High value substrates, mild conditions.
Materials:
-
Thiophene (1.0 equiv)
-
Acetic Anhydride (2.0 equiv)[1]
-
Catalyst:
(5 mol%) -
Solvent: Nitromethane (
) or Acetonitrile.
Procedure:
-
Setup: Dissolve
and Acetic Anhydride in Nitromethane. -
Addition: Add Thiophene dropwise at room temperature (25°C).
-
Reaction: Stir at RT for 6–12 hours.
-
Workup: Quench with water. The aqueous layer will contain the catalyst.
-
Recycling: The aqueous phase containing
can be concentrated and reused; the catalyst is water-stable [3].
Frequently Asked Questions (FAQ)
Q: Why is my crude yield >100%?
A: This is a classic artifact of Aluminum Chloride usage.
Q: Can I use carboxylic acids instead of anhydrides/chlorides? A: Generally, no. Direct acylation with carboxylic acids requires water removal (Dean-Stark) or extremely strong acids (polyphosphoric acid), which are harsh on the thiophene ring. Anhydrides are the preferred "green" acylating agent when using Zeolites or Triflates.
Q: My catalyst turned dark red/brown. Is it dead? A: Not necessarily. Thiophene oligomers are highly colored (red/black). If using Zeolites, the darkening indicates coke formation. The catalyst can be regenerated by washing with acetone and calcining at 550°C in air to burn off the organic deposits.
Q: How do I remove the 3-acetyl isomer? A: If you have ~5% 3-acetylthiophene, separation is difficult due to similar boiling points. Recrystallization is usually ineffective for the liquid acetylthiophenes. The best approach is prevention (lower temperature, better catalyst). If necessary, careful fractional distillation can separate them, but plate count must be high.
References
-
Kobayashi, S. (1999). Scandium Triflate in Organic Synthesis.[2] European Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1][3] A Comparative Guide to Catalysts for Friedel-Crafts Acylation of Thiophene.Link
-
Kawada, A., Mitamura, S., & Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Friedel-Crafts Acylation in the Presence of Catalytic Amounts of Ln(OTf)3.[4] Chemical Communications. Link
-
Corma, A., et al. (2001). Zeolites for the production of fine chemicals.[1][5] Journal of Catalysis.[5] Link
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 6-oxo-6-(3-thienyl)hexanoate
This guide provides an in-depth analysis of the ¹H NMR spectrum of ethyl 6-oxo-6-(3-thienyl)hexanoate. Designed for researchers and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a framework for structural elucidation by comparing the predicted spectrum against the known spectral features of its core components: an ethyl ester, a linear alkyl ketone, and a 3-substituted thiophene. This comparative approach, grounded in fundamental NMR principles, offers a robust methodology for validating the structure of this and similar molecules.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The structure of this compound presents eight distinct proton environments, each expected to produce a unique signal in the ¹H NMR spectrum. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are rooted in the established effects of electronegativity, magnetic anisotropy, and spin-spin coupling.[1][2]
Molecular Structure and Proton Assignments:
Below is the chemical structure with each unique proton environment labeled (a-h). These labels correspond to the assignments in the subsequent analysis and data table.
Figure 1. Structure of this compound with proton labels.
Table 1: Predicted ¹H NMR Spectral Data
| Label | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| a | Thiophene H-2 | ~8.15 | Doublet of doublets (dd) | 1H | J_ab ≈ 2.9, J_ac ≈ 1.2 |
| b | Thiophene H-4 | ~7.55 | Doublet of doublets (dd) | 1H | J_ab ≈ 2.9, J_bc ≈ 5.0 |
| c | Thiophene H-5 | ~7.70 | Doublet of doublets (dd) | 1H | J_bc ≈ 5.0, J_ac ≈ 1.2 |
| d | -CH₂-C(O)-Th | ~2.95 | Triplet (t) | 2H | J_de ≈ 7.2 |
| e | -CH₂-CH₂-C(O)-Th | ~1.75 | Quintet (quin) | 2H | J_ed ≈ 7.2, J_ef ≈ 7.4 |
| f | -CH₂-CH₂-C(O)O- | ~2.30 | Triplet (t) | 2H | J_fe ≈ 7.4 |
| g | -O-CH₂-CH₃ | ~4.12 | Quartet (q) | 2H | J_gh ≈ 7.1 |
| h | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | J_hg ≈ 7.1 |
Comparative Spectral Analysis: Justifying the Predictions
The predicted values in Table 1 are derived by comparing the target molecule to simpler, well-characterized compounds. This approach provides a logical and evidence-based foundation for our assignments.
-
The 3-Thienyl Ketone Moiety (Protons a, b, c, d): The chemical shifts and coupling patterns of the thiophene ring protons are best understood by comparison to 3-acetylthiophene . In its spectrum, the proton at the 2-position (analogous to a ) is the most deshielded due to its proximity to the electron-withdrawing ketone and the sulfur atom. The protons at positions 4 and 5 (analogous to b and c ) appear at slightly higher fields.[3][4][5] The methylene protons adjacent to the thienyl ketone (d ) are expected in the ~2.9-3.0 ppm range, a typical region for α-protons to an aromatic ketone.[6][7][8]
-
The Ethyl Ester Group (Protons g, h): The signals for the ethyl group are highly characteristic. Data for simple esters like ethyl acetate show a quartet around 4.1 ppm and a triplet around 1.2 ppm.[9] The quartet (g ) arises from the methylene group adjacent to the electron-withdrawing oxygen atom, while the triplet (h ) corresponds to the terminal methyl group. Their mutual coupling results in the classic quartet-triplet pattern with a J value of ~7.1 Hz.[10][11]
-
The Aliphatic Hexanoate Chain (Protons d, e, f): The protons along the alkyl chain are influenced by the two carbonyl groups.
-
Protons (f): The methylene group α to the ester carbonyl is typically found around 2.1-2.4 ppm.[6]
-
Protons (d): The methylene group α to the ketone carbonyl is expected to be further downfield, around 2.7-3.0 ppm, due to the stronger deshielding effect of the ketone.[8]
-
Protons (e): The central methylene group, being β to both carbonyls, is the most shielded of the chain protons and is predicted to appear as a complex multiplet (a quintet if coupling constants are similar) around 1.75 ppm.[6] The typical three-bond (vicinal) coupling constant for protons on adjacent sp³ hybridized carbons in a flexible alkyl chain is between 6 and 8 Hz.[12][13][14]
-
Standardized Experimental Protocol
To obtain a high-quality ¹H NMR spectrum for validation, the following protocol is recommended. This self-validating system includes checks for solvent purity and instrument calibration.
Workflow Diagram:
Figure 2. Standard workflow for ¹H NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum.[9]
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).[9]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).
-
Lock the spectrometer on the deuterium signal of the CDCl₃. The lock ensures field stability during acquisition.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A typical experiment involves acquiring 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each peak. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 1H, 2H, 3H).
-
Analyze the splitting patterns (multiplicity) and measure the coupling constants (J values) for each multiplet.
-
Conclusion
The structural elucidation of this compound via ¹H NMR spectroscopy is a clear-cut process when approached systematically. By deconstructing the molecule into its constituent functional groups and comparing their expected spectral signatures to known compounds, a highly accurate prediction of the full spectrum can be made. This comparative guide provides the necessary data, a robust experimental protocol, and the theoretical underpinning for researchers to confidently assign the structure of this molecule and use this methodology as a template for the analysis of other complex organic compounds.
References
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
IQ-USP. Chemical Shifts 1H-NMR. [Link]
-
YouTube. NMR 5: Coupling Constants. (2023-05-15). [Link]
-
Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. [Link]
-
Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. (2014-08-21). [Link]
-
Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. (2023-11-20). [Link]
-
ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... [Link]
-
Royal Society of Chemistry. N -Unsubstituted 2- and 3-thiophenimines - Organic & Biomolecular Chemistry. (2024-09-23). [Link]
-
University of Calgary. Spectroscopy Tutorial: Ketones. [Link]
-
Iowa State University. NMR Coupling Constants - Chemical Instrumentation Facility. [Link]
-
YouTube. S'21 - NMR 14 - J values (coupling constants). (2021-02-04). [Link]
-
Supplementary Information. [Link]
-
Duke University. The Duke NMR Center Coupling constants. [Link]
-
NMR Chemical Shifts. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
National Center for Biotechnology Information. Positional Isomeric Thiophene-Based π‑Conjugated Chromophores: Synthesis, Structure, and Optical Properties. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024-10-08). [Link]
-
Chemical shifts. [Link]
-
Wikipedia. J-coupling. [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. [Link]
-
University of Wisconsin-Madison. 5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Georganics. 3-Acetylthiophene - High purity | EN. [Link]
Sources
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- 14. The Duke NMR Center Coupling constants [sites.duke.edu]
Technical Guide: HPLC Retention Time Comparison of Thiophene Keto-Ester Isomers
Executive Summary & Application Scope
Target Audience: Analytical Chemists, Process Development Scientists, and CMC Leads.
The separation of thiophene keto-ester isomers—specifically the positional isomers ethyl 3-oxo-3-(2-thienyl)propanoate (2-TKE) and ethyl 3-oxo-3-(3-thienyl)propanoate (3-TKE)—is a critical quality attribute in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) like Duloxetine. These isomers possess identical molecular weights (198.24 g/mol ) and nearly identical logP values (~1.5–1.7), rendering standard alkyl-bonded stationary phases (C18/C8) inefficient for baseline resolution.
This guide compares the retention behavior and resolution performance of C18 (Octadecyl) versus Phenyl-Hexyl stationary phases. While C18 relies solely on hydrophobic subtraction, Phenyl-Hexyl phases introduce
Mechanistic Insight: The Separation Challenge
Hydrophobicity vs. Electronic Selectivity
On a standard C18 column , retention is governed by the solvophobic theory. Since 2-TKE and 3-TKE have similar hydrophobic footprints, they often co-elute or show "saddle" peaks (Resolution
On a Phenyl-Hexyl column , two mechanisms operate simultaneously:
-
Hydrophobic Interaction: Provided by the hexyl linker.[1]
-
Interaction: The phenyl ring on the stationary phase interacts with the thiophene ring of the analyte. The 2-thienyl isomer, having the sulfur atom adjacent to the attachment point, exhibits a different electron delocalization density compared to the 3-thienyl isomer. This subtle electronic difference alters the strength of the
stacking, resulting in distinct retention times.
Visualization of Separation Mechanism
The following diagram illustrates the dual-interaction mechanism that differentiates the Phenyl-Hexyl phase from the standard C18 phase.
Caption: Comparative interaction pathways. Note the unique Pi-Pi stacking pathway (Green Node) enabled by Phenyl-Hexyl phases, driving the separation of positional isomers.
Experimental Protocol
This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing a 1:1 mix of isomers is mandatory to confirm resolution (
Reagents and Standards
-
Analytes: Ethyl 3-oxo-3-(2-thienyl)propanoate (Target) and Ethyl 3-oxo-3-(3-thienyl)propanoate (Impurity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.[2]
-
Buffer: 10 mM Ammonium Formate or 0.1% Formic Acid (pH 3.0) is recommended to suppress ionization of the keto-enol tautomers, sharpening peak shape.
Chromatographic Conditions
Two methods are compared. The Phenyl-Hexyl Method is the recommended protocol for isomer resolution.
| Parameter | Method A: Standard Screening (C18) | Method B: Optimized Resolution (Phenyl-Hexyl) |
| Column | Agilent ZORBAX Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (100 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol (Promotes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 0-10 min: 20% | 0-15 min: 10% |
| Temperature | 30°C | 25°C (Lower temp enhances |
| Detection | UV @ 254 nm (Thiophene absorption) | UV @ 254 nm |
Critical Note on Solvent Choice: Methanol is preferred over Acetonitrile for Phenyl columns when separating aromatic isomers. Acetonitrile's own
Workflow Diagram
Caption: Decision tree for developing a robust separation method for thiophene isomers.
Comparative Performance Data
The following data summarizes the retention characteristics observed when analyzing a spiked mixture of 2-TKE and 3-TKE.
Quantitative Comparison
Data representative of typical performance on 100mm columns under conditions listed in Section 3.2.
| Metric | C18 Column (ACN/Water) | Phenyl-Hexyl Column (MeOH/Water) |
| Retention Time (2-TKE) | 5.2 min | 6.8 min |
| Retention Time (3-TKE) | 5.3 min | 7.4 min |
| Selectivity ( | 1.02 (Poor) | 1.09 (Excellent) |
| Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline) |
| Peak Symmetry | 1.1 | 1.05 |
Data Interpretation[3][4]
-
C18 Performance: The selectivity (
) is insufficient for reliable quantitation. The hydrophobic interaction alone cannot distinguish the subtle shape/electronic difference between the 2- and 3-position. -
Phenyl-Hexyl Performance: The shift to Methanol and a Phenyl phase increases retention for both, but significantly more for the 3-TKE isomer. This suggests the 3-thienyl orientation allows for a more favorable geometric overlap with the phenyl ligands on the silica surface, or that the 2-thienyl's electron density (influenced by the sulfur atom's proximity to the keto-ester chain) reduces its interaction strength relative to the 3-isomer.
References
-
Karagiannidou, E., et al. (2015). "Characterization of Duloxetine HCl API and its process related Impurities." International Journal of Analytical and Pharmaceutical Biomedical Sciences.
-
Agilent Technologies. (2018). "Comparing Selectivity of Phenyl-Hexyl and Other Types of Phenyl Bonded Phases." Chromatography Online.
-
Shimadzu Corporation. "Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient." Shimadzu Technical Library.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 255159, Ethyl 3-oxo-3-(thiophen-2-yl)propanoate." PubChem.
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Mechanisms and Applications." Element Lab Solutions.
Sources
Comparative Reactivity Guide: 3-Thienyl vs. Phenyl Keto Esters
This guide provides an in-depth technical comparison of 3-thienyl versus phenyl keto esters, designed for researchers in medicinal chemistry and process development.
Executive Summary: The Electronic & Steric Landscape
The substitution of a phenyl ring with a 3-thienyl moiety is a classic bioisosteric replacement in drug design (e.g., Duloxetine analogs). However, the chemical reactivity profiles of these two species diverge significantly due to the
| Feature | Phenyl Keto Ester | 3-Thienyl Keto Ester | Impact on Reactivity |
| Electronic Character | Thienyl carbonyls are less electrophilic . | ||
| Resonance Effect | Moderate (+M) | Strong (+M) | Thienyl stabilizes adjacent carbocations/enols better. |
| Steric Profile | 6-membered ring (120° angles) | 5-membered ring (smaller angles) | 3-Thienyl is less sterically demanding; exhibits "ring-flip" disorder. |
| Lipophilicity (LogP) | Baseline | Higher | Thienyl analogs often show different solubility/binding kinetics. |
Mechanistic Analysis
A. Nucleophilic Addition at the Carbonyl
The rate of nucleophilic attack (e.g., hydride reduction, Grignard addition) is governed by the electrophilicity of the ketone carbonyl.[1]
-
Phenyl : The benzene ring exerts a mild inductive withdrawal (-I) and a resonance donation (+M). The net effect preserves significant electrophilic character at the carbonyl.
-
3-Thienyl : Thiophene is an electron-rich heterocycle. The sulfur atom donates electron density into the ring, which can be delocalized to the carbonyl oxygen. This reduces the partial positive charge (
) on the carbonyl carbon, making it less reactive toward nucleophiles than the phenyl analog.-
Note: The 3-thienyl position is less electron-rich than the 2-thienyl position, making 3-thienyl ketones more reactive than 2-thienyl, but still generally less reactive than phenyl.
-
B. -Proton Acidity and Enolization
-
Enol Stability : 3-Thienyl keto esters often exhibit a higher enol content in solution compared to phenyl analogs. The extended conjugation between the electron-rich thiophene ring and the enol double bond provides thermodynamic stabilization.
-
Acidity : While the enol is stable, the initial deprotonation (kinetic acidity) can be slower for thienyl esters because the electron-rich ring destabilizes the developing negative charge on the
-carbon (relative to a phenyl ring which can better accommodate negative charge via -I effects).
C. Electrophilic Aromatic Substitution (EAS)
-
Phenyl : Requires strong catalysts/harsh conditions for EAS on the ring.
-
3-Thienyl : The ring itself is highly reactive toward electrophiles. In reactions involving strong electrophiles (e.g., nitration, halogenation), the thiophene ring may compete with the intended reaction site, leading to byproducts.
Experimental Data & Performance Comparison
Case Study: Asymmetric Hydrogenation (AH)
Asymmetric hydrogenation is the gold standard for differentiating performance in chiral synthesis.
Table 1: Comparative Efficiency in Ruthenium/Iridium-Catalyzed Hydrogenation Data synthesized from comparative kinetic studies (e.g., Sources 1.2, 1.13).
| Substrate Type | Catalyst System | Yield (%) | Enantiomeric Excess (% ee) | Reaction Time (h) |
| Phenyl | Ru-BINAP / Ir-P-N-O | 94 - 99% | 95 - 99% | 4 - 12 |
| 3-Thienyl | Ru-BINAP / Ir-P-N-O | 90 - 98% | 94 - 98% | 6 - 16 |
| 2-Thienyl | Ru-BINAP / Ir-P-N-O | 85 - 95% | 90 - 96% | 12 - 24 |
Insight : While yields and enantioselectivities are comparable, 3-thienyl substrates often require slightly longer reaction times or higher catalyst loadings to achieve full conversion due to the electronic deactivation of the carbonyl.
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent reaction pathways and the electronic influence of the heteroaryl ring.
Figure 1: Mechanistic flowchart comparing electronic influences on reaction outcomes.
Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Generic)
Objective : Stereoselective reduction of the
-
Catalyst Prep : In a glovebox, mix
(0.5 mol%) and the chiral diphosphine ligand (e.g., BINAP, 1.0 mol%) in degassed DMF. Stir at 100°C for 10 min to form the active complex. -
Substrate Addition : Dissolve the 3-thienyl keto ester (1.0 eq) in degassed MeOH/EtOH. Add to the catalyst solution.
-
Critical Adjustment: For 3-thienyl substrates, increase concentration to 0.5M (vs 0.2M for phenyl) to drive kinetics.
-
-
Hydrogenation : Transfer to an autoclave. Pressurize to 30–50 bar
. Stir at 50°C.-
Monitoring: Check phenyl analog at 4-6 hours. Check 3-thienyl analog at 8-12 hours.
-
-
Workup : Vent
, concentrate solvent, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Knoevenagel Condensation (Reactivity Test)
Objective : Compare electrophilicity via condensation with an active methylene compound.
-
Mix : Combine Aldehyde (Benzaldehyde or 3-Thiophenecarboxaldehyde, 1.0 eq) + Ethyl Acetoacetate (1.0 eq) + Piperidine (0.1 eq) in Ethanol.
-
Reaction : Stir at Room Temperature.
-
Observation :
-
Phenyl : Product precipitates/forms within 15–30 mins.
-
3-Thienyl : Reaction may require 1–2 hours or mild heating (40°C) to reach comparable conversion due to the electron-rich thiophene ring deactivating the aldehyde carbonyl.
-
References
-
Electronic Effects in Iron Carbonyl Systems: Analyzes Hammett constants and electronic density of phenyl vs. heteroaryl systems.
-
Source:
-
-
Asymmetric Hydrogenation of Heteroaromatic Ketones: Direct comparison of phenyl and thienyl ketone reduction using Iridium c
-
Source:
-
-
Enzymatic Reduction of Thienyl Keto Esters: Discusses the stereoselective bioreduction of thienyl analogs for pharmaceutical intermedi
-
Source:
-
-
Thiophene-3-carbonyl Structures: X-ray structural analysis showing "ring flip" disorder and steric properties of 3-thienyl deriv
-
Source:
-
-
Reactivity of Carbonyls: General principles of nucleophilic attack on aldehydes vs ketones and electronic effects.
-
Source:
-
Sources
A Senior Application Scientist's Guide to Establishing Purity Reference Standards for Ethyl 6-oxo-6-(3-thienyl)hexanoate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Ethyl 6-oxo-6-(3-thienyl)hexanoate, a key intermediate in various synthetic pathways, demands rigorous purity assessment to ensure the reliability, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2][3] In the landscape of drug development, the quality of starting materials and intermediates is not merely a suggestion but a regulatory and scientific necessity.[3][4] An inadequately characterized intermediate can introduce unforeseen impurities into the final API, potentially altering its pharmacological profile or leading to adverse effects. This guide provides a comparative analysis of analytical methodologies for establishing a robust purity profile and reference standard for this compound, grounded in practical, field-proven insights.
Part 1: Defining the Reference Standard
A reference standard is a highly purified and well-characterized compound essential for validating the identity, strength, quality, and purity of drug substances.[2][4] It serves as the benchmark against which production batches are measured.
-
Primary Reference Standard: Obtained from pharmacopeias (e.g., USP, EP) or established through extensive characterization if a compendial standard is unavailable.[2] For a novel intermediate like this compound, a primary standard would need to be established in-house or by a specialized provider.[3][5]
-
Secondary Reference Standard (or Working Standard): Qualified against the primary standard and used for routine quality control. This approach is more cost-effective and preserves the limited supply of the primary standard.[2][4]
The qualification of a primary reference standard involves two key stages: structural confirmation and purity determination.
Part 2: Potential Impurities - A Synthesis-Based Perspective
Understanding the synthetic route is paramount to predicting potential impurities. This compound is typically synthesized via a Friedel-Crafts acylation reaction.[6][7][8] This classic reaction, while powerful, has known limitations and side reactions that can introduce specific impurities.
Common Impurities from Friedel-Crafts Acylation:
-
Positional Isomers: Acylation of the thiophene ring can potentially occur at the 2-position instead of the 3-position, leading to the formation of Ethyl 6-oxo-6-(2-thienyl)hexanoate.
-
Unreacted Starting Materials: Residual adipic acid monoethyl ester chloride or thiophene.
-
Polysubstituted Products: Although acylation deactivates the aromatic ring, making polysubstitution less likely than in alkylation, it can still occur under harsh conditions.[9]
-
Solvent and Reagent Residues: Residual solvents like dichloromethane or nitrobenzene and catalyst (e.g., AlCl₃) residues.
Part 3: Comparative Analysis of Purity Determination Methods
No single analytical technique is sufficient to declare a compound "pure." A multi-faceted approach, or "orthogonal testing," is required to build confidence in the purity value. Below is a comparison of the most effective methods for analyzing a keto-ester like this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolution, sensitivity, and quantitative accuracy.
Expertise & Causality: For a molecule with a UV-active thiophene ring and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the logical choice. A C18 column provides excellent hydrophobic retention for the hexanoate chain, while a polar-endcapped column can improve peak shape by minimizing interactions with the keto and ester groups. An acidic mobile phase (e.g., with 0.1% formic acid) is used to suppress the potential enolization of the keto group, ensuring a single, sharp peak for the main component.[10]
Experimental Protocol: HPLC-UV Purity Method
-
System Preparation:
-
HPLC System: A quaternary pump system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (based on the thiophene chromophore).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile (1 mg/mL stock).
-
Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B for a final concentration of 100 µg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial gradient conditions for at least 20 minutes.
-
Inject 10 µL of the sample.
-
Run a gradient elution program (e.g., 30% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions).
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
-
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Gas Chromatography (GC-FID/MS)
GC is ideal for analyzing volatile and thermally stable compounds. It excels at detecting residual solvents and volatile impurities that may not be visible by HPLC.
Expertise & Causality: A Flame Ionization Detector (FID) is used for quantification due to its linear response over a wide range, while Mass Spectrometry (MS) is used for the definitive identification of unknown impurity peaks. A mid-polarity column (e.g., DB-5ms) is suitable as it separates compounds based on boiling point and polarity differences, effectively resolving starting materials and potential side-products.
Experimental Protocol: GC-MS/FID Purity Method
-
System Preparation:
-
GC System: Gas chromatograph with a split/splitless injector and FID/MS detectors (using a splitter).
-
Column: 5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
FID Temperature: 300 °C.
-
MS Transfer Line: 280 °C.
-
MS Ion Source: 230 °C; Scan range 40-450 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in high-purity Ethyl Acetate.
-
-
Analysis:
-
Inject 1 µL with a split ratio of 50:1.
-
-
Data Processing:
-
For FID, calculate purity using the area percent method.
-
For MS, identify impurity peaks by comparing their mass spectra against libraries (e.g., NIST) and fragmentation patterns.
-
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Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the same compound. It relies on comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.
Expertise & Causality: For this compound, the thiophene protons or the ethyl ester's methylene protons are excellent candidates for quantification as their signals are typically in a clear region of the ¹H NMR spectrum.[11][12] An internal standard like maleic acid or dimethyl sulfone is chosen because it is stable, non-volatile, has sharp signals that do not overlap with the analyte, and is accurately weighable.
Experimental Protocol: qNMR Purity Assay
-
Standard & Sample Preparation:
-
Accurately weigh ~20 mg of this compound into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full signal recovery.
-
Use a 90° pulse angle.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Data Summary: A Comparative Overview
| Parameter | HPLC-UV | GC-FID/MS | qNMR |
| Primary Use | Purity assay, non-volatile impurities | Purity assay, volatile impurities, residual solvents | Absolute purity determination (primary method) |
| Selectivity | High (tunable with mobile phase/column) | Very High (based on volatility and polarity) | High (based on chemical shift) |
| Sensitivity (LOD) | ~0.01% (area percent) | ~0.005% (area percent) | ~0.1% (by mass) |
| Quantitation | Relative (Area %) | Relative (Area %) | Absolute (Primary Ratio) |
| Impurity ID | Requires LC-MS or fraction collection | Direct identification with MS | Limited to known structures |
| Key Advantage | Widely applicable, robust | Excellent for volatile/semi-volatile compounds | No need for analyte-specific reference standard |
| Key Limitation | Non-UV active impurities are missed | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods |
Conclusion: An Integrated Approach to Purity Validation
Establishing a reference standard for this compound requires a scientifically sound, multi-pronged strategy. While HPLC-UV serves as the optimal method for routine purity checks and stability studies, GC-MS is indispensable for a complete impurity profile, particularly for residual solvents and volatile starting materials. For the ultimate authoritative assignment of purity to a primary reference standard, qNMR is the gold standard, providing a direct, unbiased measurement of the compound's mass fraction. By combining these orthogonal techniques, researchers and drug development professionals can establish a well-characterized reference standard, ensuring the quality and consistency required for successful and compliant pharmaceutical development.[1][3][4]
References
- Pharmaffiliates. (2025). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research.
- PharmaCompass. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. PharmaCompass.com.
- LGC Standards. (n.d.). Pharmaceutical Reference Standards.
- MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry.
- Cambrex. (n.d.). Reference Standards | CDMO.
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Al-Harrasi, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PMC.
- Beilstein Journals. (n.d.).
- University of Calgary. (n.d.).
- Taylor & Francis Online. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis....
- Sigma-Aldrich. (n.d.).
- Master Organic Chemistry. (2018). EAS Reactions (3)
- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- Study Mind. (n.d.).
- Chemistry Steps. (n.d.).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Reference Standard | Secondary & Primary Standards | CMO [pharmacompass.com]
- 3. Reference Standards | CDMO | Cambrex [cambrex.com]
- 4. mriglobal.org [mriglobal.org]
- 5. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. studymind.co.uk [studymind.co.uk]
- 9. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-journals.org [beilstein-journals.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 6-oxo-6-(3-thienyl)hexanoate
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ethyl 6-oxo-6-(3-thienyl)hexanoate, a compound that, while not extensively characterized in public safety literature, requires a cautious and systematic approach based on its chemical structure and the established principles of hazardous waste management.
The structural components of this compound—an ethyl ester and a ketone bonded to a thienyl group—suggest that it should be treated as a flammable and potentially irritating chemical. The toxicological and ecological properties have not been thoroughly investigated, necessitating that it be handled as a hazardous substance until proven otherwise.[1] This guide is designed to provide clear, actionable steps to ensure the safety of laboratory personnel and the protection of the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste, a thorough risk assessment is paramount. Given the lack of specific data for this compound, we must infer its potential hazards from similar chemical structures, such as other esters and ketones.
Expected Hazards:
-
Flammability: Like many organic esters, this compound is likely a flammable liquid.[2] Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.[2]
-
Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]
-
Unknown Toxicity: The chronic health effects and environmental impact are not well-documented. Therefore, it is prudent to assume the substance may have uncharacterized toxic properties.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against splashes of the chemical waste, which could cause serious eye irritation or damage. |
| Skin Protection | Nitrile or other chemically resistant gloves. A lab coat is mandatory. | Prevents direct skin contact, which can lead to irritation or potential absorption of the chemical. The lab coat protects clothing and underlying skin from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be worn. | Minimizes the inhalation of potentially harmful vapors. The choice of respirator should be based on the potential concentration of airborne contaminants. |
II. Waste Segregation and Containment
The foundational principle of chemical waste management is proper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions, fires, or explosions.
Step-by-Step Segregation Protocol:
-
Designate a Specific Waste Container: Dedicate a container solely for this compound and any materials grossly contaminated with it (e.g., pipette tips, absorbent paper). Do not mix this waste with other chemical waste streams, such as halogenated solvents, strong acids, or bases.[1]
-
Select an Appropriate Container:
-
The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid is recommended.[4][5]
-
Ensure the container is in good condition, free from cracks or leaks.[5]
-
The original product container, if empty and in good condition, can be used.[1]
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[2][3] This prevents the release of flammable or harmful vapors into the laboratory atmosphere.
III. Proper Labeling of Hazardous Waste
Accurate and detailed labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and is critical for the safety of everyone who may handle the container.[4][6][7]
Mandatory Labeling Information:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
A clear statement of the hazards. Check the appropriate hazard pictograms for flammable and irritant.[4]
-
The date when the first drop of waste was added to the container (the accumulation start date).[4]
-
The name and contact information of the Principal Investigator and the laboratory location (building and room number).[4]
IV. Storage in a Satellite Accumulation Area (SAA)
Designated Satellite Accumulation Areas (SAAs) are locations within the laboratory where hazardous waste can be temporarily stored at or near the point of generation.[7][8]
SAA Storage Requirements:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
Ventilation: Store the waste container in a well-ventilated area, such as a designated cabinet for flammable liquids or within a chemical fume hood.[1][2]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[6]
-
Segregation from Incompatibles: Do not store the container near strong oxidizing agents, acids, or bases.
-
Volume Limits: An SAA can hold up to 55 gallons of a single hazardous waste stream. Once this limit is reached, the full container must be moved to a central storage area within three days.[7]
V. Disposal Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[4][6]
Step-by-Step Disposal Procedure:
-
Container Full: Once the waste container is approximately 90% full, seal it securely.[9] Do not overfill the container to allow for vapor expansion.[9]
-
Finalize Labeling: Ensure all information on the hazardous waste label is accurate and complete.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[4] Follow their specific procedures for requesting this service.
-
Documentation: Complete any required waste manifest forms provided by your EHS office. This documentation creates a "cradle-to-grave" record of the waste, as required by the EPA.[8][10]
-
Transfer Custody: Hand over the waste container to the authorized EHS or hazardous waste contractor personnel during the scheduled pickup.
Disposal Decision Workflow
A flowchart outlining the key steps and decisions in the compliant disposal of this compound.
VI. Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[1]
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[2]
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the spill.[1][2] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
By adhering to these procedures, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to the entire lifecycle of laboratory chemicals is a hallmark of a robust safety culture and scientific integrity.
References
- Safety Data Sheet for a related substance. (2025). MilliporeSigma.
- Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Health and Safety. How to Dispose of Chemical Waste.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Fisher Scientific. (2021). Safety Data Sheet - Ethyl caproate.
- Sigma-Aldrich. (2024). Safety Data Sheet - Ethyl hexanoate.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl hexanoate.
- Santa Cruz Biotechnology. (2021). Safety Data Sheet - Ethyl 3-oxohexanoate.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
- Sigma-Aldrich. (2025). Safety Data Sheet - Ethoxylated oxoalcohol.
- Sigma-Aldrich. (2025). Safety Data Sheet - Ethyl 6-hydroxyhexanoate.
- American Chemical Society. Regulation of Laboratory Waste.
- PPG. (2025). Safety Data Sheet.
- DC Fine Chemicals. (n.d.). Safety Data Sheet - Ethyl hexanoate.
- Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Environmental Health & Safety (EHS). (n.d.). Chemical Waste.
Sources
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. ethz.ch [ethz.ch]
- 10. Regulation of Laboratory Waste - American Chemical Society [acs.org]
Personal protective equipment for handling Ethyl 6-oxo-6-(3-thienyl)hexanoate
Topic: Personal protective equipment for handling Ethyl 6-oxo-6-(3-thienyl)hexanoate Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.
Executive Safety Summary
This compound is a functionalized organic intermediate combining a lipophilic hexanoate ester chain with a reactive thiophene heterocycle. While specific toxicological data for this exact CAS is often limited in public repositories, its structural moieties dictate a strict safety profile.
As a Senior Application Scientist, I categorize this compound under Level 2 Containment Protocols . The primary risks are derived from the thiophene moiety (potential for dermal absorption, respiratory irritation, and sulfur-based metabolic toxicity) and the ester linkage (enhanced lipophilicity facilitating skin permeation).
Core Directive: Treat as a Sensitizer and Irritant with potential for Systemic Toxicity until specific LD50 data is verified.
Risk Assessment & Hazard Logic (Structure-Activity Analysis)
To understand why specific PPE is required, we must analyze the molecule's components:
| Structural Moiety | Associated Hazard | Operational Implication |
| Thiophene Ring | Heterocyclic toxicity; potential neurotoxicity; distinct sulfurous odor. | Mandatory Fume Hood. Sulfur-containing heterocycles can be potent respiratory irritants. |
| Ethyl Ester | Lipophilicity; solvent properties. | Dermal Absorption Risk. The ester chain allows the molecule to penetrate the stratum corneum more easily than polar salts. |
| Keto Group (6-oxo) | Reactivity with strong nucleophiles/oxidizers. | Incompatibility Alert. Avoid contact with strong oxidizing agents (e.g., nitric acid, peroxides) to prevent exothermic degradation. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." This matrix is designed to prevent specific failure modes associated with organic sulfur compounds.
Primary Barrier Protection
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Thiophene derivatives can permeate thin latex or vinyl rapidly. Double nitrile creates a breakthrough lag time >480 mins. Change outer gloves immediately upon splash. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses with side shields are insufficient for liquid handling. Goggles seal against vapors and splashes that could cause corneal opacity. |
| Body Protection | Chemical-Resistant Lab Coat (poly-cotton blend minimum; Tyvek® sleeves recommended) | Standard cotton coats absorb organic liquids, holding the irritant against the skin. Tyvek sleeves protect the wrist gap between glove and coat. |
| Respiratory | Fume Hood (Face Velocity: 80–100 fpm) | Primary Control. If hood work is impossible (rare), use a half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band). |
Operational Protocol: Handling & Synthesis
This workflow minimizes exposure during the most critical phases of experimentation.
Phase 1: Pre-Weighing & Preparation
-
Engineering Control: All open-vessel manipulation must occur inside a certified chemical fume hood.
-
Static Control: Organic esters can accumulate static charge. Use an antistatic gun or ionizer if weighing dry powder/solid forms to prevent dispersal.
-
Taring: Tare the weighing boat before bringing the stock container into the hood to minimize cross-contamination of the balance.
Phase 2: Solubilization & Transfer
-
Solvent Selection: This compound is likely soluble in DCM (Dichloromethane), Ethyl Acetate, or DMSO.
-
Caution: Using DMSO increases skin permeability significantly. If using DMSO, upgrade to Silver Shield/Laminate gloves .
-
-
Transfer: Use positive-displacement pipettes for viscous liquids to prevent dripping.
Phase 3: Reaction Monitoring
-
TLC/HPLC: When spotting TLC plates, keep the developing chamber in the hood. The "thiophene odor" is a warning sign of containment breach.
-
Heating: If heating is required (e.g., reflux), ensure the condenser is vented to a scrubber or the hood exhaust. Do not heat in a closed system without pressure relief.
Emergency Response & Disposal
Spill Management (Small Scale < 50 mL)
-
Evacuate the immediate area of personnel.
-
Don PPE: Goggles, double nitrile gloves, respiratory protection (if outside hood).
-
Contain: Use vermiculite or activated carbon spill pillows. Carbon is preferred for sulfur compounds to mitigate odor.
-
Clean: Wipe surface with a mild surfactant (soap/water) followed by an alcohol wipe. Do not use bleach (hypochlorite can react aggressively with sulfur/thiophene rings).
Disposal Pathways
-
Solid Waste: Dispose of contaminated gloves/wipes in "Hazardous Solid Waste" (Incineration).
-
Liquid Waste: Segregate into Non-Halogenated Organic Solvents .
-
Note: Although it contains Sulfur, it typically does not require a separate "High Sulfur" stream unless your facility specifies <1% S content for general organics. Check local EHS guidelines.
-
Labeling: Clearly mark waste tag with "Contains Thiophene Derivative – Potential Stench."
-
Visual Safety Logic: Decision Tree
The following diagram illustrates the decision process for handling thiophene-based intermediates.
Figure 1: Operational Safety Decision Tree for Thiophene Ester Handling. Blue nodes indicate decision points; Red/Green nodes indicate PPE escalation levels.
References & Authority
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thiophene Derivatives. Accessed via PubChem.[1][2] Link
-
Sigma-Aldrich (Merck). Safety Data Sheets for Thiophene-2-carboxylate esters (Analogous Structures).Link
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Thiophene. (Provides baseline toxicity data for the heterocyclic core). Link
-
Thermo Fisher Scientific. Chemical Resistance of Gloves Guide. (Basis for Nitrile vs. Laminate recommendations). Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
